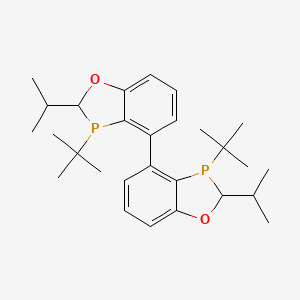
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes. These compounds are characterized by their unique structural framework, which includes a benzene ring fused with an oxaphosphole ring. The presence of tert-butyl and propan-2-yl groups further adds to the complexity and potential reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and phosphorus-containing reagents. The key steps in the synthesis may include:
Formation of the Benzoxaphosphole Ring: This step involves the cyclization of a benzene derivative with a phosphorus-containing reagent under specific conditions, such as the presence of a catalyst and controlled temperature.
Introduction of tert-Butyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions, where tert-butyl and propan-2-yl halides react with the intermediate benzoxaphosphole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.
Alkylation: Employing efficient alkylating agents and solvents to introduce the tert-butyl and propan-2-yl groups.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.
Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Saturated benzoxaphosphole derivatives.
Substitution: Various substituted benzoxaphosphole compounds.
Scientific Research Applications
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoxaphosphole: The parent compound with a simpler structure.
tert-Butyl Benzoxaphosphole: A derivative with only tert-butyl groups.
Propan-2-yl Benzoxaphosphole: A derivative with only propan-2-yl groups.
Uniqueness
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is unique due to the presence of both tert-butyl and propan-2-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H40O2P2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3 |
InChI Key |
IVUFJBFLMHJRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


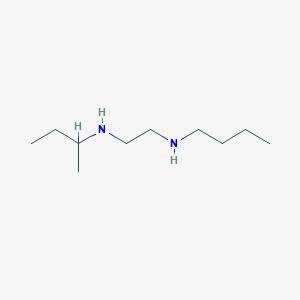
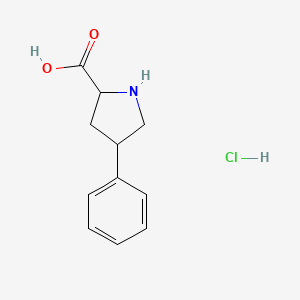
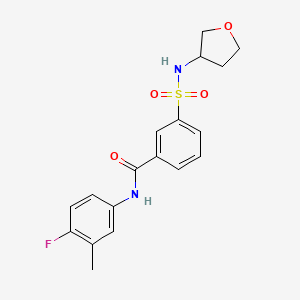
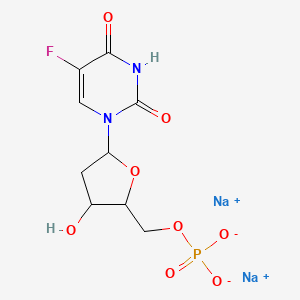
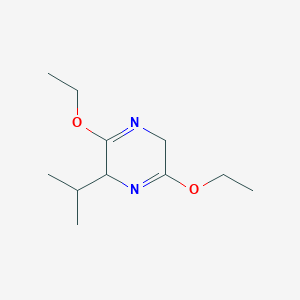
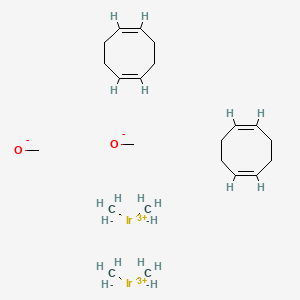


![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)
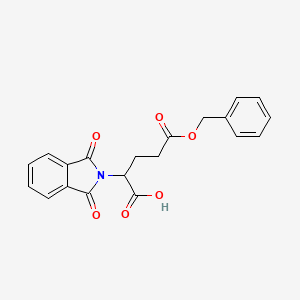

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)
